Gene 11 protein of rotavirus group B, primarily identified as a nonstructural phosphoprotein, plays a crucial role in the life cycle of the virus. Rotaviruses are segmented double-stranded RNA viruses classified under the Reoviridae family. The group B rotaviruses, while less prevalent than group A, are still significant in certain populations and can cause gastroenteritis, particularly in adults. The classification of rotaviruses is based on their genomic structure and the antigenic properties of their proteins, notably the outer capsid proteins.
Rotaviruses consist of eleven segments of double-stranded RNA, encoding six structural proteins (VP1, VP2, VP3, VP4, VP6, and VP7) and six non-structural proteins (NSP1–NSP6) . The classification of rotaviruses includes groups A through G, with group B being recognized for its limited distribution in humans and primarily associated with adult infections. Group B rotaviruses are less studied compared to group A but are still important in specific epidemiological contexts .
The synthesis of gene 11 protein involves recombinant DNA technology. The full coding region of the gene 11 was cloned into a baculovirus transfer vector (pVL941), allowing for expression in insect cells (Spodoptera frugiperda). This method enables the production of large quantities of the protein for further study .
The recombinant baculovirus containing the gene 11 cDNA was used to infect insect cells. Following infection, the expressed protein was analyzed through immunofluorescence and immunoblotting techniques to confirm its identity and phosphorylation status .
The gene 11 protein is primarily characterized as a nonstructural phosphoprotein with a molecular weight of approximately 26 kilodaltons. A modified form with a higher molecular weight (28 kilodaltons) was also observed, likely due to post-translational modifications such as phosphorylation .
The protein's localization within infected cells shows significant accumulation in discrete cytoplasmic foci, indicating its potential role in viral replication or assembly processes .
The gene 11 protein undergoes post-translational modifications that affect its molecular weight and possibly its function. The phosphorylation observed suggests that these modifications may play a role in regulating the protein's activity or interactions with other viral or host proteins .
Experimental assays demonstrated that while the gene 11 product could be detected in infected cells, it did not neutralize virus infectivity in plaque reduction assays, indicating its role may not directly involve viral entry or neutralization but could be more related to intracellular processes .
The mechanism by which the gene 11 protein operates within the rotavirus life cycle is not fully elucidated but is believed to involve interactions with other viral proteins and host cellular machinery. Its presence in the cytoplasm suggests it may be involved in processes such as viral replication or assembly .
Studies indicate that gene 11 protein does not form part of the virion structure but instead contributes to the viral life cycle through nonstructural roles, possibly influencing RNA synthesis or encapsidation processes .
Gene 11 protein is characterized by its phosphoprotein nature and solubility in cellular environments. Its molecular weight variations suggest that it can exist in multiple forms depending on the phosphorylation state and cellular context.
As a phosphoprotein, gene 11 exhibits properties typical of phosphorylated proteins, including altered solubility and potential changes in interaction dynamics with other proteins. Its stability under various pH conditions has not been extensively studied but is expected to be acid-labile like other rotavirus components .
Research on gene 11 protein contributes significantly to understanding rotavirus biology and pathogenesis. Its characterization aids in vaccine development efforts by identifying potential targets for immunization strategies against rotavirus infections. Additionally, studying this protein can provide insights into viral replication mechanisms that may inform antiviral drug development strategies aimed at inhibiting rotavirus infections .
Rotavirus Group B (RVB), taxonomically classified as Rotavirus betagastroenteritidis, represents a distinct species within the rotavirus genus that contrasts epidemiologically and genetically with the more extensively studied Rotavirus A (RVA). While RVA predominantly affects infants and young children globally, RVB has been implicated in significant outbreaks of severe gastroenteritis primarily among adults, with notable epidemics across Asia and sporadic cases worldwide [6]. The molecular biology of RVB exhibits critical differences from other rotavirus species, particularly in its gene 11 homolog (functionally corresponding to segment 5 in RVB's genomic architecture), which encodes proteins with unique roles in viral pathogenesis. Unlike RVA, where segment 11 encodes NSP5 and NSP6, RVB's segment 5 (gene 11 equivalent) expresses two nonstructural proteins—NSP1-1 and NSP1-2—through a bicistronic coding strategy [2]. This review examines the taxonomic position, genomic organization, and functional significance of the gene 11-encoded proteins in RVB, with particular emphasis on NSP1-1's newly characterized role as a fusion-associated small transmembrane (FAST) protein that influences host tropism, immune evasion, and viral replication dynamics.
Rotavirus Group B occupies a well-defined niche within the viral taxonomy hierarchy, characterized by the following classification framework:
RVB's host range primarily encompasses humans and swine, though its zoonotic potential remains incompletely characterized. Unlike RVA, which demonstrates broad global distribution in pediatric populations, RVB exhibits geographically restricted epidemic patterns. Large-scale outbreaks have been documented predominantly in China (notably the 1982–1983 adult diarrhea rotavirus epidemic affecting over a million individuals), India, and Bangladesh [2] [6]. This epidemiologic divergence suggests RVB may possess unique molecular determinants of host adaptation and pathogenesis, potentially linked to its segment 5-encoded proteins.
The RVB genome comprises 11 linear double-stranded RNA (dsRNA) segments housed within a triple-layered protein capsid. The overall genome size (~18.5 kbp) is comparable to other rotaviruses, but segment sizes and coding assignments reveal significant divergences [2] [9]. Each segment fulfills specific roles in viral replication, structural integrity, and host interaction:
Table 1: Genomic Segments and Protein Products of Rotavirus Group B
Segment | Size (bp) | Proteins Encoded | Functional Category | Key Functions |
---|---|---|---|---|
1 | ~3300 | VP1 | Structural | RNA-dependent RNA polymerase |
2 | ~2690 | VP2 | Structural | Core scaffolding protein |
3 | ~2590 | VP3 | Structural/Enzymatic | Capping enzyme (guanylyltransferase) |
4 | ~2360 | VP4 | Structural | Protease-sensitive spike protein; cell attachment |
5 | ~1610 | NSP1-1, NSP1-2 | Non-structural | NSP1-1: FAST protein; membrane fusionNSP1-2: Putative immune modulator |
6 | ~1350 | VP6 | Structural | Intermediate capsid; group antigen |
7 | ~1100 | NSP3 | Non-structural | Translation enhancer; host shutoff |
8 | ~1050 | NSP2 | Non-structural | Viroplasm formation; RNA chaperone |
9 | ~1000 | VP7, VP7* | Structural | Outer glycoprotein; neutralization antigen |
10 | ~750 | NSP4 | Non-structural | Enterotoxin; intracellular receptor |
11 | ~650 | NSP5 | Non-structural | Viroplasm matrix protein |
The gene 11 homolog in RVB resides within segment 5, which contains two overlapping open reading frames (ORFs) encoding NSP1-1 (~100 amino acids) and NSP1-2 (~250 amino acids) [2]. This bicistronic arrangement differs markedly from RVA segment 11 (which encodes NSP5 and NSP6) and represents a key genomic innovation in RVB. Segment 5's nucleotide sequence is A/U-rich (58–67%), characteristic of rotaviral RNAs, and contains conserved terminal sequences crucial for replication and packaging [1] [5]. Experimental evidence indicates both NSP1-1 and NSP1-2 are expressed during infection, though their stoichiometry and regulatory mechanisms remain areas of active investigation.
The segment 5-encoded NSP1-1 protein has emerged as a critical virulence determinant in RVB pathogenesis, exhibiting functional properties not observed in other rotavirus species. Key roles include:
NSP1-1 functions as a fusion-associated small transmembrane (FAST) protein, a characteristic previously documented in orthoreoviruses and aquareoviruses but not in rotaviruses until recently [2]. Experimental expression of human RVB NSP1-1 (e.g., from strain Bang117) in 293T cells induces extensive cell-cell fusion, resulting in syncytia formation—a cytopathic effect not typically associated with rotaviral infection. This fusion activity requires:
N-terminal modification (e.g., FLAG-tagging) abolishes fusion capacity, confirming the indispensability of the native amino terminus for biological activity. Notably, NSP1-1 exhibits species-specific fusion tropism; human RVB NSP1-1 efficiently fuses human cells but fails to fuse hamster cells, suggesting it may contribute to RVB's host range restriction [2].
Beyond direct membrane fusion, NSP1-1 significantly enhances viral replication kinetics:
Table 2: Functional Domains of RVB NSP1-1 Protein
Domain | Position | Key Features | Functional Impact |
---|---|---|---|
N-terminal myristoylation motif | 1–10 | Glycine at position 2; hydrophobic | Membrane anchoring; fatty acid modification essential for fusion |
Extracellular domain | 11–50 | Small (≤40 residues); unstructured | Receptor interaction?; minimal fusogen surface |
Transmembrane domain | 51–70 | Hydrophobic α-helix | Membrane integration; fusogen scaffold |
Cytoplasmic tail | 71–100 | Polybasic cluster (e.g., RRR) | Membrane curvature induction; actin recruitment? |
While RVB NSP1-1's immune modulatory functions remain less characterized than RVA NSP1 (a known interferon antagonist), structural and functional parallels suggest potential immune evasion roles:
Unlike RVA, RVB lacks a direct NSP6 homolog (encoded by RVA segment 11), suggesting NSP1-1 may have subsumed some functions related to replication efficiency and host adaptation. The discovery of NSP1-1 as a FAST protein fundamentally reshapes our understanding of rotaviral pathogenesis mechanisms and provides a molecular basis for RVB's unique epidemiology affecting immunologically experienced adults rather than naïve children.
Concluding Remarks
The gene 11 homolog (segment 5) of Rotavirus Group B encodes two multifunctional proteins—NSP1-1 and NSP1-2—that collectively underpin RVB's distinctive pathogenic profile. NSP1-1, in particular, represents a novel evolutionary acquisition among rotaviruses, functioning as a FAST protein that remodels host membranes, enhances viral dissemination, and potentially facilitates immune evasion. Future research should elucidate the structural basis of NSP1-1-mediated membrane fusion, its interplay with NSP1-2, and its contribution to RVB's epidemic potential in adult populations. These insights may inform novel antiviral strategies targeting rotaviral membrane remodeling processes.
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